6-Bromo-4-methylindolin-2-one
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Overview
Description
6-Bromo-4-methylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of a bromine atom and a methyl group on the indole ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylindolin-2-one typically involves the bromination of 4-methylindolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce a range of functionalized derivatives .
Scientific Research Applications
6-Bromo-4-methylindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylindolin-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-4-methylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-Fluoro-4-methylindolin-2-one:
Uniqueness
6-Bromo-4-methylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6(10)3-8-7(5)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
XZQCALXDAXDYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC(=O)N2)Br |
Origin of Product |
United States |
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